

Technical Guide: Certificate of Analysis for L-Glutathione reduced-13C2,15N

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Compound of Interest

Compound Name: L-Glutathione reduced-13C2,15N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical specifications, and experimental methodologies associated with **L-Glutathione reduced-13C2,15N**. This isotopically labeled internal standard is critical for accurate quantification in metabolic studies, drug metabolite screening, and research into oxidative stress.

Certificate of Analysis (CoA) Summary

This section outlines the typical product specifications for a representative batch of **L-Glutathione reduced-13C2,15N**.

Product Information

Parameter	Specification	
Product Name	L-Glutathione reduced-13C2,15N	
Synonyms	GSH-13C2,15N; γ-L-Glutamyl-L-cysteinyl-glycine-13C2,15N	
CAS Number	815610-65-2	
Molecular Formula	C ₈ [¹³ C] ₂ H ₁₇ N ₂ [¹⁵ N]O ₆ S	
Molecular Weight	310.30 g/mol	



Analytical Specifications

Test	Method	Specification	Result
Appearance	Visual Inspection	White crystalline powder, free of foreign matter	Conforms
Purity (HPLC)	HPLC-UV (210 nm)	≥ 98%	99.2%
Chemical Identity	LC-MS/MS	Conforms to structure	Conforms
Isotopic Purity (¹³C)	Mass Spectrometry	≥ 99 atom % ¹³ C	99.5 atom %
Isotopic Purity (15N)	Mass Spectrometry	≥ 98 atom % ¹⁵ N	98.9 atom %
Solubility	Visual Inspection	Clear, colorless solution at 50 mg/mL in water	Conforms
Storage	-	Store at -20°C	Conforms

Key Experimental Protocols

The following sections detail the methodologies used to establish the specifications presented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound based on its absorbance of UV light.

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.



Gradient:

o 0-2 min: 2% B

2-15 min: 2% to 30% B

15-17 min: 30% to 95% B

• 17-19 min: 95% B

19-20 min: 95% to 2% B

20-25 min: 2% B (re-equilibration)

• Flow Rate: 1.0 mL/min.

· Detection Wavelength: 210 nm.

Injection Volume: 10 μL.

- Sample Preparation: The sample is accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
- Purity Calculation: The area percentage of the main peak relative to the total area of all peaks is calculated.

Identity and Isotopic Enrichment by LC-MS/MS

This method confirms the molecular weight and structure of the compound and determines the extent of isotopic labeling.[1][2]

- Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled to an HPLC or UHPLC system.[3][4][5]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Preparation: The sample is diluted to approximately 10 μ g/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.



Mass Analysis:

- Full Scan: A full scan is performed to identify the parent ion peak corresponding to the labeled glutathione ([M+H]+). The expected mass-to-charge ratio (m/z) will be approximately 311.08, reflecting the incorporation of two ¹³C and one ¹⁵N atoms.
- MS/MS Fragmentation: The parent ion is isolated and fragmented. The resulting
 fragmentation pattern is compared to a reference standard of unlabeled glutathione to
 confirm the structure. The mass shift of 3 Da in specific fragments containing the glycine
 moiety confirms the location of the labels.[2]
- Isotopic Enrichment Calculation: The relative intensities of the ion peaks for the labeled species (M+3) and any unlabeled species (M) are used to calculate the atom percent enrichment.

NMR for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the isotopic enrichment of glutathione.[6] This technique provides detailed structural information and can directly measure the incorporation of ¹³C isotopes.[6]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D2O.
- Analysis: ¹H NMR spectroscopy is used to analyze the sample. The isotopic enrichment of
 the beta-carbon of the cysteinyl residue of glutathione can be determined directly from the
 cell extracts without requiring further purification.[6] These isotopic enrichment data are
 crucial for determining the synthesis rate of glutathione in cell and tissue extracts.[6]

Mandatory Visualizations

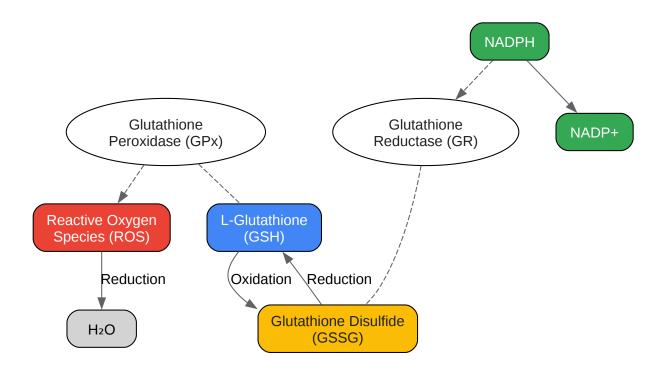
The following diagrams illustrate key processes and pathways relevant to the use of **L-Glutathione reduced-13C2,15N**.





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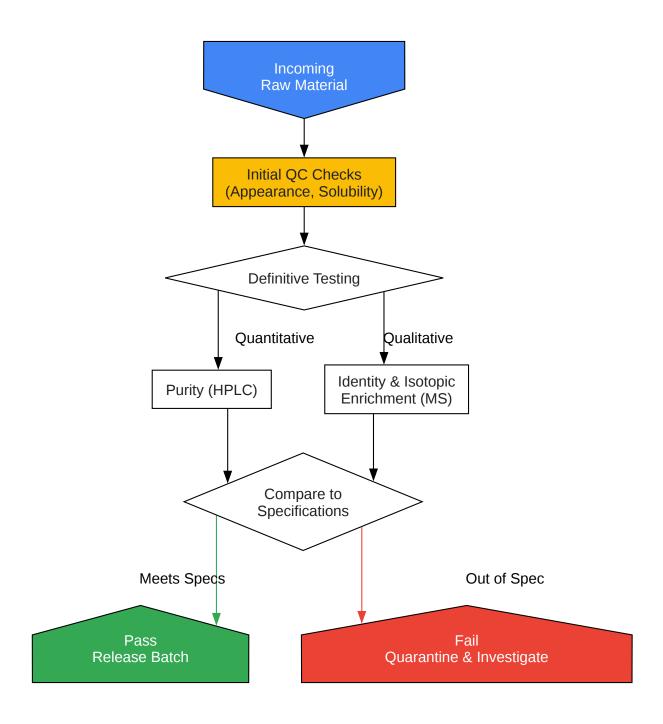
Caption: Workflow for HPLC-based purity analysis.



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Caption: Glutathione's role in ROS detoxification.





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Caption: Quality control release logic for the product.



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